Superior SUI Episode Frequency Reduction vs Placebo in Phase 2 Clinical Trial
TAS-303 demonstrated statistically superior reduction in SUI episode frequency compared to placebo in a randomized, double-blind Phase 2 trial (NCT04512053) [1]. At 12 weeks, TAS-303 18 mg once daily achieved a least squares mean percent change from baseline in SUI episode frequency per 24 hours of -57.7% (95% CI: -64.9% to -50.6%), compared to -46.9% (95% CI: -54.0% to -39.8%) for placebo [1]. The between-group difference of -10.8% was statistically significant (P = 0.036) [1]. Notably, in patients with ≥2 SUI episodes daily at baseline, the percent improvement was 59.3% for TAS-303 versus 40.5% for placebo (P = 0.006) [1].
| Evidence Dimension | Percent change from baseline in SUI episode frequency per 24 hours at Week 12 |
|---|---|
| Target Compound Data | TAS-303 18 mg: -57.7% (95% CI: -64.9% to -50.6%) |
| Comparator Or Baseline | Placebo: -46.9% (95% CI: -54.0% to -39.8%) |
| Quantified Difference | Least squares mean difference -10.8%; P = 0.036 |
| Conditions | Phase 2 randomized, double-blind, placebo-controlled trial; 231 female patients with SUI; 12-week treatment period; per-protocol set |
Why This Matters
This provides regulatory-grade efficacy evidence that TAS-303 achieves clinically meaningful and statistically significant improvement over placebo, supporting its selection for SUI clinical development programs.
- [1] Takahashi S, Kato K, Yokoyama O, Takei M, Gotoh M. Efficacy and Safety of TAS-303 in Female Patients With Stress Urinary Incontinence: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. J Urol. 2024;212(2):212-220. View Source
